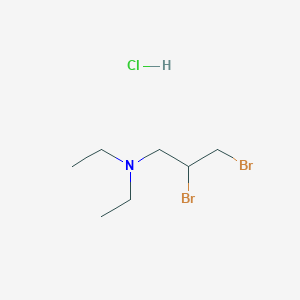
1-Diethylamino-2,3-dibromopropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diethylamino-2,3-dibromopropane hydrochloride, commonly known as DEAB, is a chemical compound that belongs to the class of quaternary ammonium salts. It is a colorless to pale yellow crystalline powder that is soluble in water and ethanol. DEAB is widely used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes, including retinaldehyde, acetaldehyde, and 4-hydroxynonenal.
Mécanisme D'action
DEAB inhibits 1-Diethylamino-2,3-dibromopropane hydrochloride activity by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding carboxylic acids. This results in the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Effets Biochimiques Et Physiologiques
DEAB has been shown to affect various biochemical and physiological processes in cells. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. DEAB has also been shown to affect the metabolism of retinoids, which are essential for vision, embryonic development, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
DEAB is a potent and selective inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. However, DEAB has some limitations as a research tool. It can be toxic to cells at high concentrations and can affect other enzymes that are structurally similar to 1-Diethylamino-2,3-dibromopropane hydrochloride. Therefore, caution should be taken when interpreting the results obtained using DEAB as an 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitor.
Orientations Futures
DEAB has potential applications in various fields of research, including stem cell biology, cancer research, and neurobiology. Future studies could focus on developing more potent and selective 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors that can be used as therapeutic agents for various diseases. Additionally, the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various physiological and pathological processes could be further investigated using DEAB and other 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors.
Méthodes De Synthèse
DEAB can be synthesized by reacting 1,3-dibromopropane with diethylamine in the presence of hydrochloric acid. The reaction yields DEAB as a hydrochloride salt.
Applications De Recherche Scientifique
DEAB is a potent inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to affect cell proliferation, differentiation, and apoptosis in various cell types, including stem cells, cancer cells, and neuronal cells.
Propriétés
Numéro CAS |
102612-80-6 |
|---|---|
Nom du produit |
1-Diethylamino-2,3-dibromopropane hydrochloride |
Formule moléculaire |
C7H16Br2ClN |
Poids moléculaire |
309.47 g/mol |
Nom IUPAC |
2,3-dibromo-N,N-diethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Br2N.ClH/c1-3-10(4-2)6-7(9)5-8;/h7H,3-6H2,1-2H3;1H |
Clé InChI |
QCAKBXASEJINHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CBr)Br.Cl |
SMILES canonique |
CCN(CC)CC(CBr)Br.Cl |
Synonymes |
1-Diethylamino-2,3-dibromopropane hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



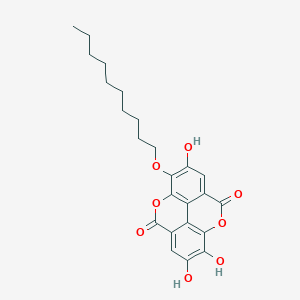
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
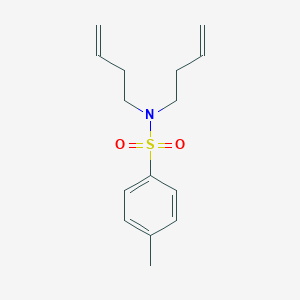



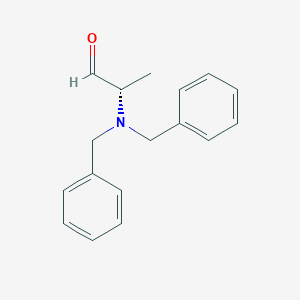
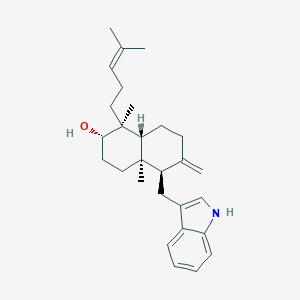
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
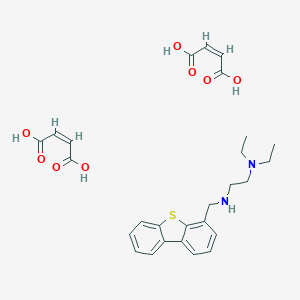



![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)